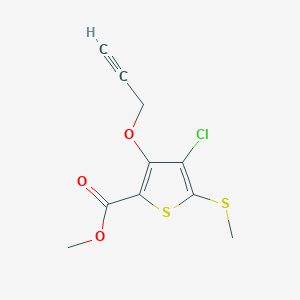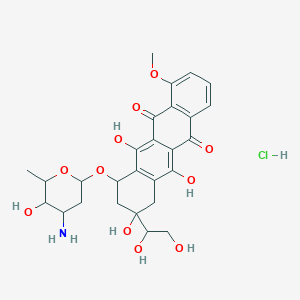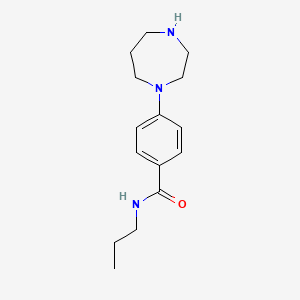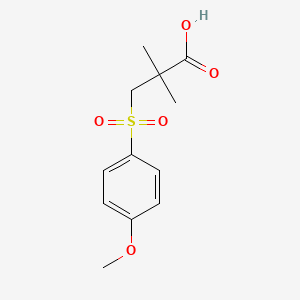
Methyl 4-chloro-5-(methylthio)-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-5-(methylthio)-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a complex structure with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-5-(methylthio)-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, such as 2-chlorothiophene, the thiophene ring is functionalized through halogenation and methylation reactions.
Introduction of the Prop-2-yn-1-yloxy Group: This step involves the alkylation of the thiophene ring with propargyl alcohol under basic conditions.
Esterification: The carboxylate group is introduced via esterification using methanol and an appropriate acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-5-(methylthio)-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
Comparación Con Compuestos Similares
Methyl 4-chloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate: Lacks the methylthio group, which may alter its reactivity and biological activity.
Methyl 4-chloro-5-(methylthio)thiophene-2-carboxylate:
Uniqueness: The combination of the chloro, methylthio, and prop-2-yn-1-yloxy groups in Methyl 4-chloro-5-(methylthio)-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate provides a unique set of chemical properties. This makes it a valuable compound for exploring novel chemical reactions and developing new materials with specific functionalities.
Propiedades
Fórmula molecular |
C10H9ClO3S2 |
|---|---|
Peso molecular |
276.8 g/mol |
Nombre IUPAC |
methyl 4-chloro-5-methylsulfanyl-3-prop-2-ynoxythiophene-2-carboxylate |
InChI |
InChI=1S/C10H9ClO3S2/c1-4-5-14-7-6(11)10(15-3)16-8(7)9(12)13-2/h1H,5H2,2-3H3 |
Clave InChI |
JGDREZPADVRDSD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=C(S1)SC)Cl)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[(2-Chlorophenyl)methoxy]-2,2-dimethylpropanoic acid](/img/structure/B12072466.png)
![O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine](/img/structure/B12072472.png)





![Ethanone, 1-[3-(2-fluoroethoxy)phenyl]-](/img/structure/B12072509.png)
